2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

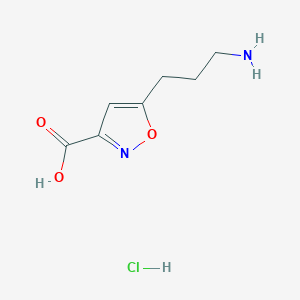

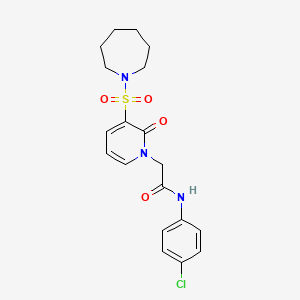

The compound “2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule that contains two pyridine rings and a thiophene ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two pyridine rings and one thiophene ring. The pyridine rings contain one nitrogen atom and five carbon atoms, while the thiophene ring contains one sulfur atom and four carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and thiophene rings. Pyridine rings are known to undergo electrophilic substitution reactions, while thiophene rings are known to undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and thiophene rings could contribute to its aromaticity, and the nitrogen and sulfur atoms could contribute to its polarity .

Scientific Research Applications

Catalytic Protodeboronation and Alkene Hydromethylation

Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .

Application: Recent research has demonstrated a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables a formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers achieved this valuable reaction sequence .

Example Applications:- Total Synthesis : The protocol was further employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, showcasing its versatility in complex molecule construction .

Coordination Polymers Incorporating 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine Ligand

Background: Coordination polymers are fascinating materials with diverse applications. Incorporating ligands with unique properties can lead to interesting structures and properties .

Application: Researchers synthesized four Co, Zn/Cd-containing coordination polymers using the 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine ligand. These polymers exhibit interesting fluorescence properties and may find applications in areas such as sensors, catalysis, or materials science .

Example Applications:Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also aim to optimize its synthesis process and investigate its physical and chemical properties in more detail .

properties

IUPAC Name |

2-pyridin-3-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(10-13-4-1-7-18-11-13)20-12-14-5-2-8-19-17(14)15-6-3-9-22-15/h1-9,11H,10,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYMTJSFMUROGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2643342.png)

![2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2643343.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2643346.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2643351.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B2643354.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2643356.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2643357.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2643358.png)

![rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B2643359.png)